3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
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Overview
Description
The compound “3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene” has a CAS Number of 462066-13-3 . It is also known by the IUPAC name 4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13ClN2S/c14-11-10-8-3-1-2-4-9(8)17-13(10)16-12(15-11)7-5-6-7/h7H,1-6H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The molecular weight of this compound is 264.78 . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Molecular Structure
Synthesis Approaches : Research has explored the synthesis and molecular structures of related compounds. For example, the study of substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene provides insights into the methods of synthesizing complex heterocyclic compounds (Soldatenkov et al., 1996).
Molecular Structure Analysis : X-ray crystallography has been used to determine the molecular structures of similar compounds, contributing to a deeper understanding of their chemical properties (Iwasaki et al., 1997).
Chemical Reactions and Transformations
Cyclopropene Reactions : Studies have shown that certain cyclopropene compounds undergo a variety of reactions, such as additions and rearrangements, which are relevant to understanding the reactivity of complex cyclopropyl-containing compounds (Lee et al., 2012).
Cyclomer Formation : Research on the formation of cyclomers and their tautomeric compounds provides insight into the stability and photochemical reactions of such structures (Muramatsu et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S/c14-11-10-8-3-1-2-4-9(8)17-13(10)16-12(15-11)7-5-6-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOOKMNKIJCWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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